molecular formula C6H9N3O B2733887 1,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 103589-70-4

1,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2733887
CAS No.: 103589-70-4
M. Wt: 139.158
InChI Key: JXSNZAFURLJYKF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazole-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethylpyrazole with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the carboxylic acid derivative, forming the carboxamide bond.

Another method involves the cyclization of appropriate precursors, such as β-diketones and hydrazine, followed by subsequent functionalization to introduce the carboxamide group. This method often requires specific catalysts and reaction conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods aim to maximize yield, minimize waste, and ensure consistent product quality. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

1,5-Dimethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can disrupt essential biological pathways in microorganisms or cancer cells, leading to their death or reduced proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall biological activity. The presence of two methyl groups at positions 1 and 5 can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent .

Properties

IUPAC Name

1,5-dimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSNZAFURLJYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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